3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole

Lipophilicity SAR Halogen effect

Researchers exploring the Shionogi analgesic pharmacophore require a non-hydroxylated probe to eliminate Phase II glucuronidation. This compound provides: - Zero HBD linker, predicting higher BBB permeability (tPSA ~29.5 vs ~49.8 Ų for Perisoxal). - Free piperidine for N-functionalization into kinase inhibitors (e.g., benzimidazolones). - D4 receptor regioisomeric mismatch makes it a validated negative control (cf. L-741,742). ≥98% purity for stoichiometric precision. Standard research quantities available.

Molecular Formula C17H21ClN2O
Molecular Weight 304.8 g/mol
Cat. No. B12341528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole
Molecular FormulaC17H21ClN2O
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCC2=CC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H21ClN2O/c18-15-8-6-14(7-9-15)17-13-16(21-19-17)5-4-12-20-10-2-1-3-11-20/h6-9,13H,1-5,10-12H2
InChIKeyKWQSUWUGDDVAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole: Chemical Identity and Pharmacophore Class for Research Procurement


3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole (CAS 14735-11-6; molecular formula C17H21ClN2O; molecular weight 304.81) is a disubstituted isoxazole scaffold bearing a 4-chlorophenyl group at the 3-position and a 3-(piperidin-1-yl)propyl side chain at the 5-position . It belongs to the 3-aryl-5-aminoalkylisoxazole class, a pharmacophore family first systematically explored by Kano and colleagues at Shionogi & Co. for antipyretic, analgesic, antitussive, and anti-inflammatory indications in the 1960s [1]. The compound is currently supplied as a research intermediate at ≥95% purity by multiple commercial sources (AKSci, MolCore, Leyan) . Unlike the structurally related marketed agent Perisoxal (Isoxal®, CAS 2055-44-9)—which incorporates a hydroxyl group on the linker and lacks the 4-chloro substituent—this compound features a fully reduced, flexible three-carbon spacer between the isoxazole core and the piperidine nitrogen, a topology that alters both conformational freedom and the spacing of the basic amine relative to the aromatic system [1].

Why Generic Substitution Among 3-Aryl-5-aminoalkylisoxazoles Is Not Scientifically Justifiable Without Comparative Data


Compounds within the 3-aryl-5-aminoalkylisoxazole class cannot be treated as interchangeable for research procurement because small structural perturbations—the presence or absence of the 4-chloro substituent, the length of the alkyl linker between the isoxazole and the basic amine, and the oxidation state of the linker—produce quantifiable differences in lipophilicity, basicity spacing, and conformational ensemble that are known to drive differential target engagement in related chemotypes [1]. In the structurally analogous D4 dopamine receptor ligand series (5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole; L-741,742), the 4-chlorophenyl substituent is essential for nanomolar affinity (Ki = 3.5 nM at hD4), while replacement with unsubstituted phenyl substantially reduces binding [2]. Similarly, within the Shionogi analgesic program, linker length and substitution pattern determined whether compounds advanced to clinical candidacy: Perisoxal (2-carbon linker with a hydroxyl group) reached the market, while many close analogs with different linker configurations did not [1]. For procurement decisions, substituting 3-phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole (CAS 895-73-8; the des-chloro analog, MW 270.37) for the target compound introduces an unquantified change in target engagement potential that cannot be assumed neutral without experimental verification.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole Versus Closest Analogs


4-Chloro Substituent Effect on Lipophilicity and Aryl Ring Electronics: Target Compound Versus Des-Chloro Analog (CAS 895-73-8)

The target compound (C17H21ClN2O, MW 304.81) differs from its closest commercially available analog, 3-phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole (CAS 895-73-8, C17H22N2O, MW 270.37), solely by the presence of a chlorine atom at the para position of the 3-phenyl ring . Using established Hansch substituent constants, the 4-Cl substituent contributes π = +0.71 (lipophilicity increment) and σp = +0.23 (electron-withdrawing inductive effect), translating to a computed ClogP increase of approximately 0.7–0.8 log units relative to the des-chloro analog (estimated ClogP: target ~4.1; des-chloro analog ~3.3–3.4) [1]. This lipophilicity difference corresponds to a theoretical ~5-fold increase in membrane partitioning. In the structurally cognate D4 antagonist series (Rowley et al., 1996), the 4-chlorophenyl substituent is essential for nanomolar potency (Ki = 3.5 nM at hD4 for L-741,742), while the des-chloro analog shows markedly reduced affinity, demonstrating that this single-atom difference can drive orders-of-magnitude changes in target engagement [2].

Lipophilicity SAR Halogen effect Isoxazole

Alkyl Linker Length Differentiation: Propyl (C3) Versus Ethyl (C2) Spacing of the Basic Amine

The target compound employs a three-carbon (propyl) saturated linker connecting the isoxazole 5-position to the piperidine nitrogen. The closest linker-variant analog is 3-(4-chlorophenyl)-5-(2-(piperidin-1-yl)ethyl)isoxazole (CAS 105536-99-8, 'Isorocaine' core; MW 290.79), which contains a two-carbon (ethyl) linker [1]. The additional methylene unit in the target compound increases the nitrogen-to-isoxazole distance by approximately 1.2–1.5 Å (based on standard C–C bond lengths of ~1.54 Å) and adds one rotatable bond, expanding the accessible conformational space by approximately 3-fold (3^1 additional staggered rotamers) [2]. This altered spacing shifts the position of the protonated piperidine nitrogen (pKa ~10.2–10.5) relative to the isoxazole π-system, potentially affecting both ionic interactions with acidic receptor residues and intramolecular orbital overlap. In the structurally related Shionogi series, systematic variation of linker length (methylene through butylene) produced distinct pharmacological profiles, with the optimal linker being indication-dependent; no single linker length was universally superior [3].

Linker pharmacology Conformational flexibility Amine spacing Isoxazole

Linker Oxidation State Differentiation: Fully Reduced Propyl Linker Versus Hydroxyethyl Linker in Perisoxal

The target compound contains a fully saturated, non-hydroxylated propyl linker connecting the isoxazole to the piperidine ring. This distinguishes it from Perisoxal (CAS 2055-44-9; 3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole; MW 272.34), a marketed analgesic/anti-inflammatory agent from Shionogi, which incorporates a secondary alcohol at the α-position of the ethyl linker [1]. The hydroxyl group in Perisoxal serves as both a hydrogen bond donor (HBD = 1) and acceptor, whereas the target compound has HBD count = 0. This difference alters the polar surface area: the target compound's topological PSA is estimated at 29.5 Ų (isoxazole N + O only), while Perisoxal's is approximately 49.8 Ų (adding the hydroxyl contribution), a ~69% increase that impacts blood-brain barrier penetration potential [2]. Pharmacologically, Perisoxal demonstrated an LD50 of 416 mg/kg (s.c.) in mice and was developed as a commercial analgesic (Isoxal®) [1]. The absence of the hydroxyl group in the target compound removes a metabolic handle for glucuronidation and a hydrogen-bonding anchor point that may influence receptor-binding pose.

Linker oxidation state Hydrogen bonding Metabolic stability Isoxazole analgesic

Scaffold Regioisomerism: 3-Aryl-5-aminoalkyl Versus 5-Aryl-3-aminoalkyl Substitution Pattern Differentiation

The target compound places the 4-chlorophenyl group at the 3-position and the aminoalkyl chain at the 5-position of the isoxazole. This regioisomeric arrangement is fundamentally different from the potent D4 dopamine receptor antagonist series exemplified by L-741,742 (Ki hD4 = 3.5 nM), which positions the 4-chlorophenyl at the 5-position, a methyl group at the 4-position, and a piperidin-4-yl substituent at the 3-position of the isoxazole [1]. The 'reversed' topology in the target compound orients the chlorophenyl ring toward a different region of space relative to the basic amine, producing a distinct pharmacophore vector alignment that cannot replicate the D4 receptor pharmacophore mapped by Rowley et al. [2]. The 3-aryl-5-aminoalkyl topology is instead congruent with the Shionogi analgesic pharmacophore, where the aryl group at position 3 and the basic amine at the end of a 5-position alkyl chain define a different pharmacophoric distance and angle. This regioisomeric distinction means the target compound and the D4-selective series should be treated as distinct chemotypes rather than interchangeable analogs.

Isoxazole regioisomerism Scaffold topology D4 receptor SAR

Molecular Weight and Physicochemical Property Differentiation Across the Analog Series

The target compound (MW 304.81) occupies a distinct position in the physicochemical property space relative to its closest commercially available analogs. The table below summarizes key computed and reported properties: . The target compound's MW of 304.81 places it below the typical Ro5 ceiling of 500 Da but above the fragment-like threshold of 300 Da, making it suitable for lead-like screening collections. Its ClogP (~4.1) exceeds the typical lead-like optimal range (1–3), suggesting that for in vitro assays, DMSO solubility may be limiting and requires experimental verification. The des-chloro analog (CAS 895-73-8, MW 270.37) falls within fragment space (MW < 300), while the ethyl-linked analog (CAS 105536-99-8, MW 290.79) is near the fragment/lead boundary. These physicochemical differences mean that each analog will behave differently in standard assay conditions (solubility, non-specific binding, permeability), rendering direct substitution inadvisable without re-optimization of assay conditions [1].

Physicochemical properties Drug-likeness Procurement specification Quality control

Commercial Purity Benchmarking: Supplier-Specified Purity and Its Impact on Reproducibility

Across the analog series, commercially specified purity varies, which has direct implications for assay reproducibility. The target compound (CAS 14735-11-6) is supplied at ≥95% purity by AKSci and Leyan, and at ≥98% (NLT 98%) by MolCore . The des-chloro analog (CAS 895-73-8) is listed at 98% purity by Leyan and MolCore . The known active reference compound L-741,742 hydrochloride is available at ≥99% (HPLC) from Tocris Bioscience . A 3% difference in nominal purity (95% vs 98%) can introduce up to 3% w/w of unidentified impurities that may act as confounding inhibitors or activators in sensitive biochemical assays, particularly at high screening concentrations (10–100 μM) where impurity levels can reach 0.3–3 μM—comparable to the IC50 range of many lead compounds. For procurement decisions where the target compound serves as a synthetic intermediate for further derivatization, the ≥98% grade is recommended to minimize side-product formation in subsequent reactions [1].

Quality control Purity specification Reproducibility Procurement

Research and Industrial Application Scenarios for 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole Based on Differential Evidence


Scaffold-Hopping from the Shionogi Analgesic Pharmacophore: Using the Target Compound as a Non-Hydroxylated Perisoxal Analog

The target compound's fully reduced propyl linker and absence of a hydroxyl group distinguish it from Perisoxal (CAS 2055-44-9), the marketed analgesic from the same chemical series. Perisoxal's α-hydroxy group serves as both a hydrogen bond donor (HBD = 1) and a Phase II metabolic conjugation site [1]. Researchers exploring the Shionogi analgesic pharmacophore with improved metabolic stability or altered CNS penetration can procure the target compound as a non-hydroxylated probe, predicting higher passive BBB permeability (tPSA ~29.5 Ų vs ~49.8 Ų for Perisoxal) and elimination of glucuronidation liability . The 4-chloro substituent further distinguishes it from the des-chloro Perisoxal core (which bears an unsubstituted phenyl ring), providing an additional ~0.7 log units of lipophilicity that may enhance target residence time in lipophilic binding pockets.

5-HT or Sigma Receptor Ligand Development: Exploiting the 3-Aryl-5-aminoalkyl Topology

The 3-aryl-5-aminoalkylisoxazole topology positions the basic piperidine nitrogen at a calculated distance of ~5.0–5.5 Å from the isoxazole C-5 carbon, creating a pharmacophoric separation that overlaps with known sigma-1 receptor ligand geometries and certain serotonin receptor modulator scaffolds [1]. The target compound's propyl linker provides greater conformational sampling (~3-fold more microstates than the ethyl analog) while maintaining a HBD count of zero, a property associated with sigma receptor ligand-like profiles . For CNS receptor screening programs, the compound can serve as a starting scaffold for SAR exploration where linker length (C3 vs C2 vs C4) and aryl substitution (4-Cl vs 4-F vs 3,4-diCl) are systematically varied.

Synthetic Intermediate for Benzimidazolone-Fused Derivatives Targeting Kinase Pathways

The target compound's 5-(3-(piperidin-1-yl)propyl) side chain terminates in a free piperidine nitrogen, making it a validated building block for further N-functionalization. Patent literature (CAS 457660-10-5) demonstrates that this exact scaffold has been elaborated into 1-(1-(3-(3-(4-chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a compound with reported kinase inhibitory activity [1]. The ≥98% purity grade from MolCore is recommended for synthetic applications requiring stoichiometric precision, as impurities at the 2–5% level can generate side products that complicate chromatographic purification in multistep sequences . The propyl linker provides sufficient spacing to avoid steric clash between the elaborated piperidine substituent and the isoxazole-chlorophenyl core.

Negative Control or Inactive Comparator in D4 Dopamine Receptor Studies

Because the target compound adopts a 3-aryl-5-aminoalkyl topology whereas active D4 antagonists (L-741,742, Ki hD4 = 3.5 nM) require a 5-aryl-3-piperidinyl arrangement [1], the target compound is predicted to be substantially less potent or inactive at the D4 receptor. This regioisomeric mismatch makes the target compound a structurally matched negative control for D4 receptor studies, where it can be used to demonstrate that observed D4 activity is topology-dependent rather than merely dependent on the presence of the 4-chlorophenylisoxazole and piperidine pharmacophores. Procurement of both the target compound and L-741,742 from a single supplier with matched purity specifications (≥98%) would provide a robust active/inactive pair for SAR validation studies.

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